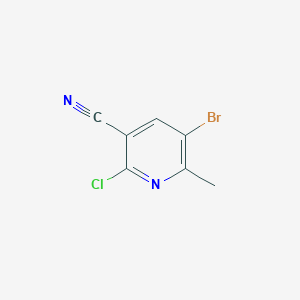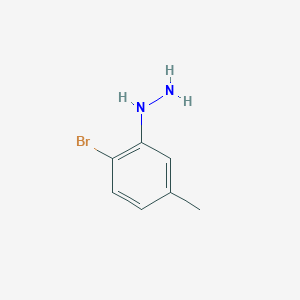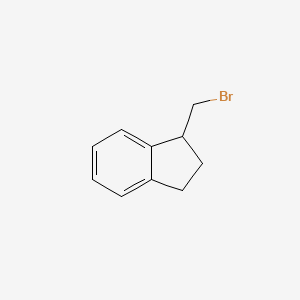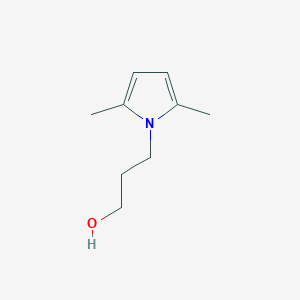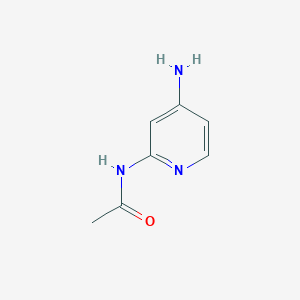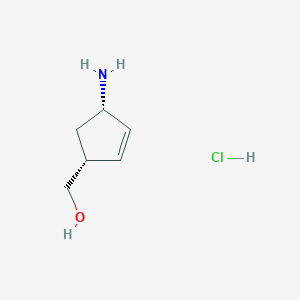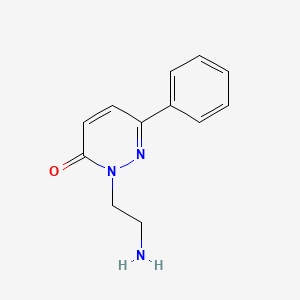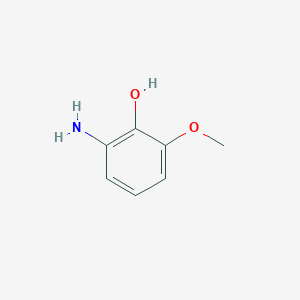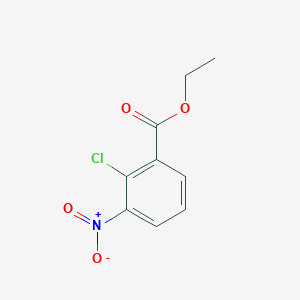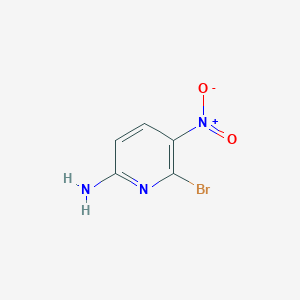
6-ブロモ-5-ニトロピリジン-2-アミン
概要
説明
6-Bromo-5-nitropyridin-2-amine is a chemical compound that belongs to the family of pyridine and nitro compounds. It has a molecular formula of C5H4BrN3O2 and a molecular weight of 215.01 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
科学的研究の応用
6-Bromo-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of various chemical products and materials.
作用機序
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.37 , which could influence its distribution within the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
生化学分析
Biochemical Properties
6-Bromo-5-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used to study hydrogen-bonding patterns in cocrystals . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the stability and activity of the biomolecules involved.
Cellular Effects
The effects of 6-Bromo-5-nitropyridin-2-amine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes and proteins, thereby altering cellular responses and metabolic activities . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, 6-Bromo-5-nitropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and other interactions with proteins and nucleic acids is crucial for its mechanism of action . These interactions can modulate the activity of target molecules, resulting in various biochemical and cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-nitropyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 6-Bromo-5-nitropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
6-Bromo-5-nitropyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biological activities . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-5-nitropyridin-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s availability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of 6-Bromo-5-nitropyridin-2-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-5-nitropyridin-2-amine typically involves the bromination and nitration of pyridine derivatives. One common method involves using 2-amino-5-bromopyridine as the starting material. The process includes the following steps :
Industrial Production Methods
In industrial settings, the production of 6-Bromo-5-nitropyridin-2-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of glacial acetic acid as a solvent and peracetic acid as an adjuvant has been reported to be effective .
化学反応の分析
Types of Reactions
6-Bromo-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium acetate or cesium carbonate with acetic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 2-amino-5-bromo-3-nitropyridine.
Oxidation: Formation of pyridine N-oxides.
類似化合物との比較
Similar Compounds
Uniqueness
6-Bromo-5-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine and nitro groups makes it a versatile intermediate for various synthetic applications and research studies.
特性
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)
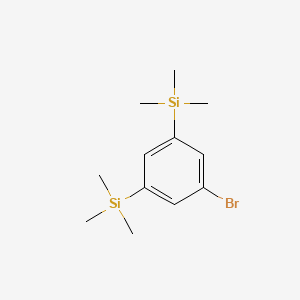
![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
